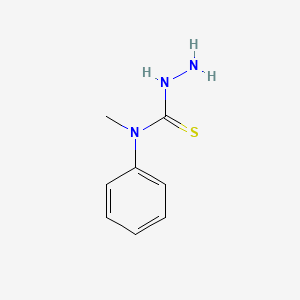

Hydrazinecarbothioamide, N-methyl-N-phenyl-

Overview

Description

Hydrazinecarbothioamide, N-methyl-N-phenyl- is a derivative of hydrazinecarbothioamide . It is a bioactive small molecule and is used as a building block in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives has been reported in several studies. For instance, (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . Another study reported the synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide .Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives has been elucidated using spectroscopic techniques and single crystal X-ray diffraction . The molecular weight of hydrazinecarbothioamide is 91.135 .Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives have been used in various chemical reactions. For example, N-Methyl hydrazinecarbothioamide reacted with phenyl isocyanide to yield 4-methyl-2-1,2,4-triazoline-5-thione . Another study reported the reaction of N-substituted hydrazinecarbothioamides with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate to form various heterocyclic rings .Physical And Chemical Properties Analysis

Hydrazinecarbothioamide is a white, odorless solid . The molecular weight of hydrazinecarbothioamide is 91.135 .Scientific Research Applications

Synthesis and Antioxidant Activity

Hydrazinecarbothioamides have been synthesized for their potential antioxidant activity. For instance, new compounds synthesized from hydrazinecarbothioamide showed excellent antioxidant activity through the DPPH method, indicating their potential for therapeutic applications related to oxidative stress (Ștefania-Felicia Bărbuceanu et al., 2014).

Cytotoxicity Evaluation for Cancer Treatment

Some novel thiazoles, thiadiazoles, and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating the triazole moiety derived from hydrazinecarbothioamide have shown promising antitumor activity against human breast carcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, offering a potential pathway for cancer treatment (S. M. Gomha et al., 2015).

Coordination Compounds for Cancer Therapy

Hydrazinecarbothioamide derivatives have been used to create coordination compounds with copper and nickel, which inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells, highlighting their potential in developing new cancer therapies (E. Pakhontsu et al., 2014).

DNA Binding and Antimicrobial Activity

Research on N-phenylmorpholine derivatives linked with thiazole or formazan moieties, derived from hydrazinecarbothioamide, has shown that these compounds exhibit both antimicrobial and anti-cancer activities, and their ability to bind with SS-DNA suggests a mechanism of action that could be leveraged in drug design (T. Farghaly et al., 2020).

Antihyperglycemic Activity

Hydrazinecarbothioamide sulfones have been investigated for their antihyperglycemic activity, demonstrating significant blood glucose level reduction in streptozotocin-induced diabetic mice. This suggests a potential use of these compounds in managing diabetes through the inhibition of oxidative stress development (A. Aly et al., 2021).

Anticonvulsant Evaluation

Derivatives of hydrazinecarbothioamide have been evaluated for anticonvulsant activity, with some compounds showing 100% protection in seizure models, indicating their potential as anticonvulsant drugs. The study highlights the importance of GABAergic neurotransmission augmentation in their mechanism of action (Laxmi Tripathi & Praveen Kumar, 2013).

Mechanism of Action

Target of Action

Hydrazine derivatives are known to interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

Hydrazinecarbothioamide, N-methyl-N-phenyl- is believed to interact with its targets through a mechanism similar to that of imine formation. This involves the reaction of hydrazine with a carbonyl group to form a hydrazone . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

It’s worth noting that hydrazine derivatives have been associated with various biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

In silico adme studies conducted on related compounds suggest that they have the potential to be administered orally as active drugs .

Result of Action

Related hydrazone ligands have shown potent antimicrobial and antitubercular activities, as well as good efficiency for decolorizing the purple color of dpph solution, indicating antioxidant activity .

properties

IUPAC Name |

3-amino-1-methyl-1-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-11(8(12)10-9)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREHCYXOFYPKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=S)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21076-11-9 | |

| Record name | 21076-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2681169.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681170.png)

![2-Nitro-N-[(2S,3R)-6-oxo-2-piperidin-4-ylpiperidin-3-yl]benzenesulfonamide](/img/structure/B2681172.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2681173.png)

![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2681184.png)

![[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone](/img/structure/B2681187.png)

![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine](/img/structure/B2681188.png)